molecular formula C10H14ClNO B7846312 2-(3-Chloro-4-methoxyphenyl)propan-2-amine

2-(3-Chloro-4-methoxyphenyl)propan-2-amine

Cat. No.: B7846312
M. Wt: 199.68 g/mol
InChI Key: SIPBXXCPLDUODD-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)propan-2-amine is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₃ClNO (free base) and a hydrochloride salt form (C₁₀H₁₅Cl₂NO, MW = 236.14) . The compound features a tertiary amine group attached to a central carbon atom, flanked by two methyl groups and a substituted aromatic ring.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBXXCPLDUODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1. G Protein-Coupled Receptors (GPCRs)

The compound has been explored for its interactions with formyl peptide receptors (FPRs), specifically FPR2. Research indicates that derivatives of 2-(3-Chloro-4-methoxyphenyl)propan-2-amine can act as selective agonists for these receptors, which are crucial in mediating inflammatory responses. A study synthesized several chiral ureidopropanamido derivatives based on this compound, demonstrating significant agonist activity and potential therapeutic implications in inflammatory diseases .

1.2. Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Another significant application is in the inhibition of GSK-3, a kinase involved in various cellular processes including metabolism and cell cycle regulation. A series of oxazole-4-carboxamide-based inhibitors were developed, with this compound serving as a key structural component. These inhibitors exhibited high potency and selectivity, showing promise for neurological applications due to their ability to penetrate the blood-brain barrier .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing organocatalysts or metal complexes to enhance yield and selectivity. Characterization techniques such as NMR spectroscopy and gas chromatography are employed to confirm the purity and structure of the synthesized compounds .

Synthesis Method Yield (%) Characterization Technique
Organocatalytic flow50NMR, GC
Metal-catalyzed99IR, NMR

Case Studies

3.1. In Vivo Studies on Inflammatory Response

A notable case study investigated the effects of a series of derivatives based on this compound on mouse models with induced inflammation. The results indicated that these compounds could significantly reduce inflammatory markers, suggesting their potential as anti-inflammatory agents .

3.2. Neuroprotective Effects

In another study focusing on neurodegenerative diseases, compounds derived from this compound were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. The findings revealed that these compounds could enhance cell viability and reduce apoptosis under stress conditions, highlighting their therapeutic potential in neuroprotection .

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methoxyphenyl)propan-2-amine exerts its effects involves interactions with molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring can engage in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-2-amine Derivatives

The following table summarizes key structural and physicochemical differences between 2-(3-Chloro-4-methoxyphenyl)propan-2-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes References
This compound 3-Cl, 4-OMe C₁₀H₁₃ClNO 197.67 (free base) Hydrochloride salt (MW 236.14); research use
2-(5-Chloro-2-methoxyphenyl)propan-2-amine 5-Cl, 2-OMe C₁₀H₁₃ClNO 197.67 (free base) Structural isomer; altered electronic effects
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-OMe, 2-methyl C₁₁H₁₇NO 179.26 Lacks chlorine; lower MW
2-[4-(Trifluoromethyl)phenyl]propan-2-amine 4-CF₃ C₁₀H₁₂F₃N 203.21 Strong electron-withdrawing CF₃ group
4-Fluoroamphetamine (4-FA) 4-F C₉H₁₂FN 153.20 Psychoactive; para-fluoro substitution
6-Cl-MDMA 6-Cl, 3,4-methylenedioxy C₁₁H₁₄ClNO₂ 243.69 Psychoactive; substituted methylenedioxy ring
Key Observations:
  • Substituent Position : The position of substituents significantly impacts electronic and steric properties. For example, the 3-Cl-4-OMe arrangement in the target compound creates a distinct electronic profile compared to the 5-Cl-2-OMe isomer .
  • Halogen vs. The 4-OMe group in the target compound may enhance solubility compared to non-polar substituents like CF₃ .
  • Biological Relevance : Analogs like 4-FA and 6-Cl-MDMA are documented psychoactive substances, suggesting that halogen and alkoxy substitutions modulate interactions with central nervous system receptors .

Physicochemical and Pharmacological Implications

  • Solubility and Stability : The hydrochloride salt form of the target compound improves water solubility, a feature shared with other amine derivatives (e.g., 2-(5-chloro-2-methoxyphenyl)propan-2-amine hydrochloride) .
  • Hydrogen Bonding : The 4-methoxy group may participate in hydrogen bonding, similar to patterns observed in crystallographic studies of substituted aromatic amines () .
  • Metabolism : Substituted phenethylamines like 4-FA undergo hepatic metabolism via deamination and hydroxylation, suggesting that the 3-Cl-4-OMe substituents in the target compound could alter metabolic pathways .

Biological Activity

2-(3-Chloro-4-methoxyphenyl)propan-2-amine, also known as a derivative of phenethylamines, has garnered attention for its potential biological activities. This compound's structure consists of a propan-2-amine backbone substituted with a chloro and methoxy group on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro and methoxy substituents is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

2. Antidepressant Effects

The compound's structural analogy to known psychoactive substances suggests potential antidepressant activity. A study highlighted how modifications in the phenyl ring could affect serotonin receptor binding affinity, which is crucial for antidepressant efficacy. The presence of the methoxy group may enhance interactions with serotonin receptors, suggesting a pathway for mood modulation .

3. GSK-3β Inhibition

Recent findings have indicated that related compounds can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an important target in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the aromatic ring significantly influences GSK-3β inhibitory potency .

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against E. coli and S. aureus. These findings align with the observed activity in structurally similar compounds .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment evaluated the compound's impact on GSK-3β activity in vitro using cell lines overexpressing this kinase. The results demonstrated a significant reduction in GSK-3β activity at concentrations above 10 µM, suggesting potential therapeutic applications in mood disorders and neurodegenerative diseases .

Research Findings

Biological Activity Target Effect Reference
AntimicrobialE. coli, S. aureusModerate inhibition
AntidepressantSerotonin receptorsPotential mood enhancement
GSK-3β InhibitionGSK-3βSignificant inhibition

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